(3-Benzyl-2-methylimidazol-4-yl)methanol
Overview
Description
(3-Benzyl-2-methylimidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group at the 3-position, a methyl group at the 2-position, and a hydroxymethyl group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-methylimidazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are gaining popularity for their ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2-methylimidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated benzyl derivatives.
Scientific Research Applications
(3-Benzyl-2-methylimidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Benzyl-2-methylimidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
2-Methylimidazole: Lacks the benzyl group but shares the methyl substitution at the 2-position.
4-Methylimidazole: Similar structure but with a methyl group at the 4-position instead of a hydroxymethyl group.
Uniqueness
(3-Benzyl-2-methylimidazol-4-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-benzyl-2-methylimidazol-4-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-13-7-12(9-15)14(10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPVTWYDGPIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307868 | |
Record name | (3-benzyl-2-methylimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39483-73-3 | |
Record name | NSC195979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-benzyl-2-methylimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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